molecular formula C9H8BrN B1278920 4-Bromo-3,5-dimethylbenzonitrile CAS No. 75344-77-3

4-Bromo-3,5-dimethylbenzonitrile

Cat. No.: B1278920
CAS No.: 75344-77-3
M. Wt: 210.07 g/mol
InChI Key: AVXHSMPHQGFXRG-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, featuring bromine and methyl substituents on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Safety and Hazards

The safety information for 4-Bromo-3,5-dimethylbenzonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Therefore, precautions should be taken to avoid breathing in the compound, and protective equipment should be worn to prevent skin and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play crucial roles in its reactivity and binding affinity. For instance, the nitrile group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s overall binding strength .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3,5-dimethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methyl groups enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-bromo-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXHSMPHQGFXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454671
Record name 4-bromo-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75344-77-3
Record name 4-bromo-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-dimethyl-benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Trifluoro-methanesulfonic acid 4-bromo-3,5-dimethyl-phenyl ester (79.8 g, 0.24 mol) and AcCN (500 mL) were added to a 3 necked, 2.0 L round bottom flask equipped with mechanical stirrer, nitrogen inlet adapter, heating mantle and thermocouple. To the resulting solution were then added Pd(PPh3)4 (27.7 g, 0.024 mol), CuI (9.2 g, 0.048 mol) and Zn(CN)2 (79.8 g, 0.24 mol). The resulting mixture was stirred for 45 minutes at 50° C., DMAc (150 mL) was added and the temperature was increased to 80-88° C. and the mixture aged at this temperature overnight. The resulting mixture was cooled to ambient temperature, diluted with EtOAc (200 mL), and filtered with STAND SUPER-CEL 815520. The SUPER-CEL cake was rinsed with EtOAc (200 mL×6). The EtOAc solutions were combined and quenched with a 4:1:4 mixture of saturated NH4Cl:concentrated NH4OH:H2O (240 mL:60 mL:240 mL). The layers were separated and the organic layer was rinsed once with water (500 mL) and once with brine (500 mL), then concentrated to dryness in vacuo to yield a red thick oil. The title compound was crystallized from EtOAc (135 mL) and heptanes (500 mL) to yield white-yellowish crystal.
Quantity
79.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
27.7 g
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
9.2 g
Type
catalyst
Reaction Step Five
Name
Zn(CN)2
Quantity
79.8 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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